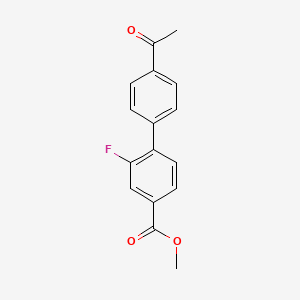
Methyl 2-fluoro-5-(3-fluorophenyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-fluoro-5-(3-fluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two fluorine atoms attached to the benzene ring, which imparts unique chemical properties to the compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-fluoro-5-(3-fluorophenyl)benzoate typically involves the esterification of 2-fluoro-5-(3-fluorophenyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-fluoro-5-(3-fluorophenyl)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under mild to moderate conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Various substituted derivatives depending on the reagent used.
Reduction: Methyl 2-fluoro-5-(3-fluorophenyl)benzyl alcohol.
Oxidation: 2-fluoro-5-(3-fluorophenyl)benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-5-(3-fluorophenyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Material Science: Utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.
Mecanismo De Acción
The mechanism of action of Methyl 2-fluoro-5-(3-fluorophenyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, through its aromatic and ester functional groups. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong interactions with the target sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-fluorobenzoate: Similar structure but lacks the additional fluorine atom on the phenyl ring.
Methyl 4-fluorobenzoate: Fluorine atom is positioned differently on the benzene ring.
Methyl 3-fluorobenzoate: Another positional isomer with the fluorine atom at the meta position.
Uniqueness
Methyl 2-fluoro-5-(3-fluorophenyl)benzoate is unique due to the presence of two fluorine atoms at specific positions on the benzene ring, which imparts distinct chemical and physical properties. This dual fluorination can enhance the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
methyl 2-fluoro-5-(3-fluorophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c1-18-14(17)12-8-10(5-6-13(12)16)9-3-2-4-11(15)7-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUZFNCGSVBGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl3-[2-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962469.png)

![Methyl 3-[4-(methylsulfanyl)phenyl]-5-(trifluoromethyl)benzoate](/img/structure/B7962460.png)
![Methyl (2S,3R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethoxy)butanoate](/img/structure/B7962461.png)




![Methyl 2-fluoro-4-[3-fluoro-4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7962477.png)


![Methyl 3-chloro-5-[4-(hydroxymethyl)phenyl]benzoate](/img/structure/B7962511.png)


